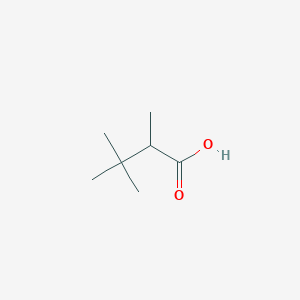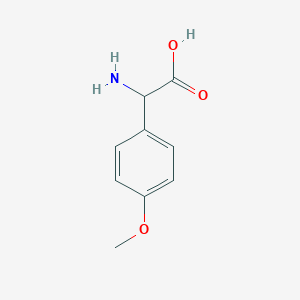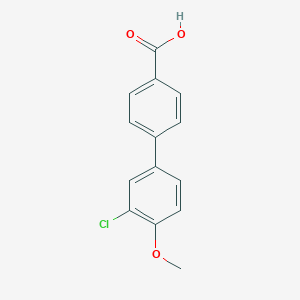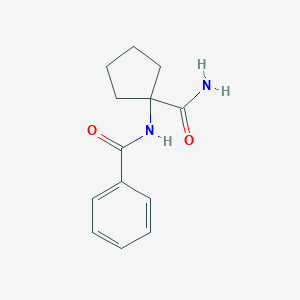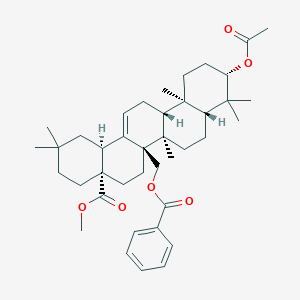
Methyl helicterilate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl helicterilate is a natural compound found in the Helicteres isora plant. It has been studied for its potential use in various scientific research applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of methyl helicterilate is not fully understood. However, studies have shown that it can interact with various signaling pathways in the body, including the NF-κB pathway, which is involved in inflammation and immune response. Methyl helicterilate has also been shown to interact with various enzymes and proteins involved in cancer cell growth and survival.
生化学的および生理学的効果
Methyl helicterilate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, as well as the growth and survival of cancer cells. It has also been shown to have antioxidant properties, which could potentially be used to protect against oxidative stress and damage.
実験室実験の利点と制限
One advantage of using methyl helicterilate in lab experiments is that it is a natural compound, which could potentially be safer and more effective than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which could limit its use in certain experiments.
将来の方向性
There are several future directions for research on methyl helicterilate. One area of research could be its potential use as a treatment for inflammatory diseases, such as arthritis or inflammatory bowel disease. Another area of research could be its potential use as a treatment for various types of cancer. Additionally, further studies could be done to better understand its mechanism of action and potential side effects.
合成法
Methyl helicterilate can be synthesized from the Helicteres isora plant through a process of extraction and purification. The plant is harvested and dried, and the leaves and stem are extracted using solvents such as ethanol or methanol. The extract is then purified using techniques such as chromatography to isolate the methyl helicterilate compound.
科学的研究の応用
Methyl helicterilate has been studied for its potential use in various scientific research applications. One area of research is its potential as an anti-inflammatory agent. Studies have shown that methyl helicterilate can inhibit the production of inflammatory cytokines, which are involved in the body's immune response to infection or injury.
Another area of research is its potential as an anti-cancer agent. Studies have shown that methyl helicterilate can induce apoptosis, or programmed cell death, in cancer cells. This could potentially be used as a treatment for various types of cancer.
特性
CAS番号 |
102637-01-4 |
|---|---|
製品名 |
Methyl helicterilate |
分子式 |
C40H56O6 |
分子量 |
632.9 g/mol |
IUPAC名 |
methyl (4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-acetyloxy-6a-(benzoyloxymethyl)-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C40H56O6/c1-26(41)46-32-17-18-37(6)30(36(32,4)5)16-19-38(7)31(37)15-14-28-29-24-35(2,3)20-21-39(29,34(43)44-8)22-23-40(28,38)25-45-33(42)27-12-10-9-11-13-27/h9-14,29-32H,15-25H2,1-8H3/t29-,30-,31+,32-,37-,38+,39-,40-/m0/s1 |
InChIキー |
ZPQZGHAQCJAOQE-YHMSRXDCSA-N |
異性体SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
正規SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)OC)COC(=O)C6=CC=CC=C6)C)C |
同義語 |
methyl helicterilate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



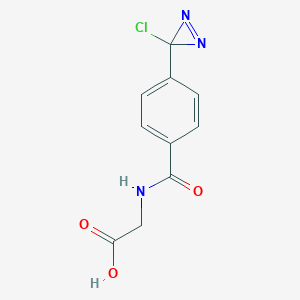
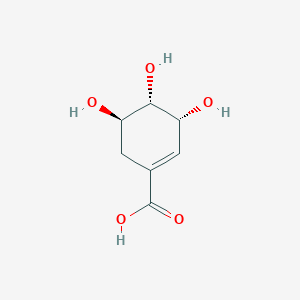
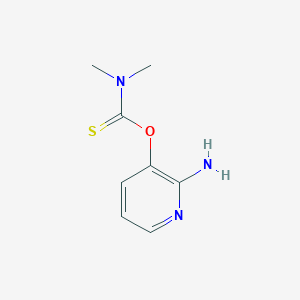
![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
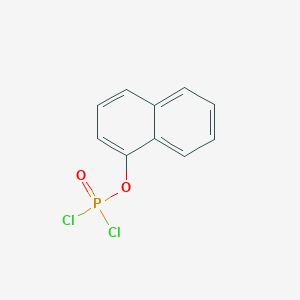
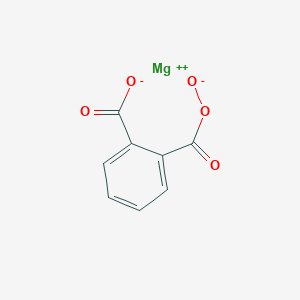
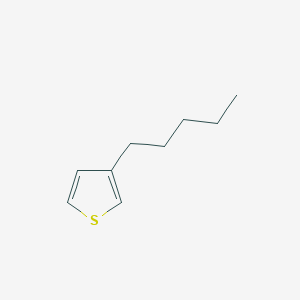
![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
